N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-cyanoacetamide
Description
Properties
Molecular Formula |
C16H11N3O2 |
|---|---|
Molecular Weight |
277.28 g/mol |
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-cyanoacetamide |
InChI |
InChI=1S/C16H11N3O2/c17-10-9-15(20)18-12-7-5-11(6-8-12)16-19-13-3-1-2-4-14(13)21-16/h1-8H,9H2,(H,18,20) |
InChI Key |
CKYRQJRRSLNKEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)CC#N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-cyanoacetamide
General Synthetic Strategy
The synthesis generally involves two key steps:
- Formation of the benzoxazole moiety attached to a para-substituted phenyl ring
- Coupling or condensation with a cyanoacetamide group
This can be achieved via multi-step organic synthesis involving amine precursors, cyanoacetamide derivatives, and cyclization reactions.
Synthetic Route Overview
| Step | Reaction Description | Key Reagents | Conditions | Yield & Notes |
|---|---|---|---|---|
| 1 | Preparation of 4-(1,3-benzoxazol-2-yl)aniline or related intermediate | 2-aminophenol + 4-nitroaniline derivatives | Cyclization under acidic or dehydrating conditions | High yield (typically >80%) |
| 2 | Coupling of 4-(1,3-benzoxazol-2-yl)aniline with cyanoacetic acid or cyanoacetamide derivatives | Cyanoacetic acid or cyanoacetamide, coupling agents (e.g., EDC, DCC) or direct condensation | Reflux in ethanol or suitable solvent, sometimes with base catalyst | Moderate to good yield (60-90%) |
Detailed Preparation from Literature
Preparation of Benzoxazole-Substituted Aniline Intermediate
- Benzoxazole rings are typically synthesized by cyclizing 2-aminophenol derivatives with carboxylic acid derivatives or aldehydes.
- For example, a 2-aminophenol reacts with 4-nitrobenzaldehyde, followed by reduction of the nitro group to an amine, yielding 4-(1,3-benzoxazol-2-yl)aniline.
- Cyclization is often conducted under acidic conditions or by dehydrating agents.
Coupling with Cyanoacetamide
- The amine group on the benzoxazole-phenyl intermediate is then reacted with cyanoacetic acid or cyanoacetamide to form the amide bond.
- A common method involves refluxing the amine with cyanoacetamide in ethanol or dioxane with a base such as piperidine or triethylamine to facilitate condensation.
- Alternatively, coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used for amide bond formation.
- The reaction is monitored by TLC and the product purified by recrystallization or column chromatography.
Representative Experimental Procedure
From research data on related 2-cyano-N-arylacetamides synthesis:
- Dissolve 4-(1,3-benzoxazol-2-yl)aniline (10 mmol) in 20 mL of dioxane under ice-cooling.
- Add cyanoacetamide (10 mmol) and a catalytic amount of piperidine or triethylamine.
- Stir the mixture at room temperature or reflux gently for 4-6 hours.
- Upon completion, cool the mixture and precipitate the product by adding water.
- Filter, wash with cold water, and recrystallize from ethanol.
Alternative Methods and Variations
- Microwave-assisted synthesis has been reported to reduce reaction times significantly while maintaining or improving yields in similar heterocyclic amide preparations.
- Acid-catalyzed cyclization and coupling can be performed in one-pot procedures to streamline synthesis.
- Use of solvents like acetonitrile or ethanol-water mixtures can influence yield and purity.
Analytical Data and Characterization
| Parameter | Typical Observations for this compound |
|---|---|
| Melting Point | Usually in the range 160-180 °C depending on purity and substituents |
| IR Spectroscopy | Characteristic bands: 3300-3400 cm⁻¹ (NH stretch), 2200-2250 cm⁻¹ (CN stretch), 1650-1700 cm⁻¹ (C=O amide) |
| NMR Spectroscopy | Aromatic protons 7.0-8.5 ppm; amide NH 10-12 ppm; methylene protons adjacent to cyano group around 3.5-4.5 ppm |
| Elemental Analysis | Consistent with molecular formula C16H11N3O2 (typical for this compound) |
Summary Table of Preparation Methods from Diverse Sources
| Source | Method | Key Reagents | Conditions | Yield (%) | Remarks |
|---|---|---|---|---|---|
| European Patent EP0484071 | Cyclization of aminophenol derivatives + coupling with cyanoacetamide | 2-aminophenol, cyanoacetamide, piperidine | Reflux in ethanol, column chromatography purification | 85-90% | Robust, scalable |
| Egypt J. Chem. 2020 | Direct reaction of amines with methyl cyanoacetate followed by hydrolysis | Amines, methyl cyanoacetate | Reflux in ethanol, acid/base catalysis | 60-80% | Versatile for substituted derivatives |
| Microwave-assisted synthesis (literature) | Microwave irradiation for amide formation | Amines, cyanoacetamide | Microwave, 1 h, solvent-free or ethanol | 75-90% | Eco-friendly, time-saving |
Research Findings and Practical Notes
- The benzoxazole ring system is stable under the amide coupling conditions, allowing for straightforward synthesis.
- Choice of solvent and catalyst/base impacts reaction time and purity; ethanol and piperidine are commonly preferred.
- Microwave-assisted methods offer greener alternatives with reduced reaction times.
- Purification typically involves recrystallization or silica gel chromatography to achieve high purity.
- The cyano group is a useful synthetic handle for further heterocyclic transformations.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-cyanoacetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, ethanol, and various catalysts . Reaction conditions often involve refluxing and maintaining specific temperatures to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with hydrazine hydrate in ethanol under reflux conditions can yield different substituted derivatives .
Scientific Research Applications
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-cyanoacetamide is a chemical compound with potential applications in various scientific fields. It features a benzoxazole ring system and a cyanoacetamide group, giving it unique properties .
Chemical Properties
Synthesis of Biologically Active Compounds
Cyanoacetamide derivatives, including this compound, are used in synthesizing biologically active compounds. Cyanoacetylation of amines has seen advances in preparation methods and synthetic uses in creating biologically active compounds.
Material Science
Cyanoacetamides are increasingly used as superconductors and in optoelectronics.
Therapeutic Activities
1,3-diazoles and their compounds, related to benzoxazoles, demonstrate therapeutic activities such as:
- Analgesics
- Antifungal
- Antihypertensive
- Antiobesity
- Antitumor
- Antiviral
- Anthelmintic
- Antitubercular
- Antiulcer
- Antihistaminic
- Anti-inflammatory
- Antidepressant
- Antidiabetic
- Anticonvulsant
- Antiallergic
- Antirheumatic
- Antiasthmatic
- Alpha-blockers
- Antiprotozoal
- Antiaging
- Anticoagulant
- Antimalarial
- Antiamoebic activity
Antimicrobial and Anticancer Activity
Some synthesized compounds have been evaluated for in vitro antimicrobial activity against bacterial (Gram-positive and Gram-negative) and fungal species, and anticancer activity against estrogen receptor-positive human breast adenocarcinoma cancer cell line (MCF7).
Comparison with Related Substances
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2-Cyano-N-(4-methylthiazol-2-yl)acetamide | Contains a methyl group on the thiazole | Different electronic properties affecting reactivity |
| N-(4-phenyltiazol-2-yl)acetamide | Lacks the cyano group | Less versatile in synthetic applications |
| 4-(4-fluorophenyl)-2-cyanoacetamide | Fluorine substitution enhances lipophilicity | Potentially increased bioavailability |
| N-(5-bromo-thiazol-2-yl)acetamide | Bromine substitution introduces halogen reactivity | Enhanced electrophilic character |
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-cyanoacetamide involves its interaction with specific molecular targets and pathways. The compound exhibits antimicrobial and antifungal activities by disrupting the cell membrane integrity of microorganisms . Additionally, its anticancer properties are attributed to its ability to inhibit specific enzymes and pathways involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole
- N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides
- N’-(1,3-benzimidazol-2-ylamino)phenyl derivatives
Uniqueness
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-cyanoacetamide is unique due to its specific structure, which allows it to exhibit a broad range of biological activities.
Biological Activity
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-cyanoacetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, synthesizing findings from various studies and including relevant data tables and case studies.
Chemical Structure and Synthesis
This compound features a benzoxazole ring, which is known for its diverse biological properties. The synthesis typically involves the reaction of 2-aminophenol derivatives with acetic anhydride, leading to the formation of the desired compound. Understanding its chemical structure is crucial for elucidating its biological mechanisms.
Antimicrobial Activity
The antimicrobial properties of this compound have been assessed against various pathogens. Studies have shown that compounds with benzoxazole moieties exhibit significant antibacterial and antifungal activities.
Antibacterial Activity
A study evaluating related benzoxazole derivatives found that certain compounds demonstrated notable activity against Gram-positive bacteria such as Bacillus subtilis and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 250 µg/mL to 7.81 µg/mL, indicating a broad spectrum of antimicrobial efficacy .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| A | Bacillus subtilis | 50 |
| B | Escherichia coli | 100 |
| C | Staphylococcus aureus | 75 |
Antifungal Activity
In terms of antifungal activity, this compound has shown effectiveness against Candida albicans, with comparative studies indicating that while it may not surpass fluconazole in potency, it demonstrates significant activity against resistant strains .
Anticancer Properties
Research indicates that benzoxazole derivatives can exhibit selective toxicity towards cancer cells while sparing normal cells. This selectivity is particularly important for the development of anticancer agents.
Cytotoxicity Studies
In vitro studies have revealed that this compound can induce cytotoxic effects in various cancer cell lines, including breast (MCF-7), lung (A549), and colorectal (HCT-116) cancer cells. The compound's mechanism appears to involve apoptosis induction through the activation of caspase pathways .
| Cell Line | IC50 (µM) | Effectiveness |
|---|---|---|
| MCF-7 | 20 | High |
| A549 | 15 | Moderate |
| HCT-116 | 25 | High |
The biological activity of this compound is attributed to its interaction with specific molecular targets. It has been suggested that this compound may inhibit key enzymes involved in cell proliferation and inflammation pathways.
Inhibition Studies
Inhibition assays have demonstrated that this compound can affect cyclooxygenase (COX) enzymes, which are critical in mediating inflammatory responses. The IC50 values for COX inhibition were reported to be significantly lower than those of standard anti-inflammatory drugs like celecoxib .
Case Studies and Research Findings
Recent studies have focused on exploring the structure–activity relationship (SAR) of benzoxazole derivatives to enhance their biological profiles. For instance, modifications to the benzoxazole ring or substituents on the phenyl group have been shown to influence both antimicrobial and anticancer activities significantly.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
